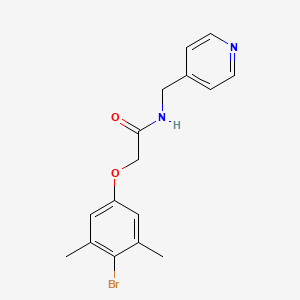
2-(1-azepanyl)-N-(2,4,6-trichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-azepanyl)-N-(2,4,6-trichlorophenyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as TAP-1 and belongs to the class of N-phenylacetamides. TAP-1 has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of TAP-1 is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that play a key role in the inflammatory response. TAP-1 has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
TAP-1 has been found to exhibit potent analgesic and anti-inflammatory effects in animal models. It has also been shown to reduce fever and edema, indicating its potential use in the treatment of inflammatory conditions. TAP-1 has been found to modulate the activity of GABA receptors, which may contribute to its anxiolytic and anticonvulsant effects.
実験室実験の利点と制限
The advantages of using TAP-1 in lab experiments include its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation. TAP-1 is also relatively easy to synthesize, allowing for large-scale production. However, the limitations of using TAP-1 include its potential toxicity and lack of selectivity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for the study of TAP-1. One area of interest is the development of new drugs based on TAP-1 for the treatment of pain and inflammation. Another potential direction is the study of TAP-1's effects on other physiological systems, such as the immune system and the cardiovascular system. Finally, further research is needed to fully understand the mechanism of action of TAP-1 and its potential side effects.
合成法
The synthesis of TAP-1 involves the reaction between 2,4,6-trichlorobenzoyl chloride and 1-azepanamine in the presence of a base such as triethylamine. The resulting product is then subjected to acetylation using acetic anhydride and pyridine to obtain TAP-1 in high yield and purity.
科学的研究の応用
TAP-1 has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. TAP-1 has also been found to exhibit anticonvulsant and anxiolytic effects, indicating its potential use in the treatment of neurological disorders.
特性
IUPAC Name |
2-(azepan-1-yl)-N-(2,4,6-trichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N2O/c15-10-7-11(16)14(12(17)8-10)18-13(20)9-19-5-3-1-2-4-6-19/h7-8H,1-6,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMXNDCMXPYIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196381 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-chlorobenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5805943.png)


![1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5805955.png)
![1-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5805962.png)
![2-(2-methoxyphenyl)-N'-[(2-methyl-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5805970.png)

![N-(2-cyanophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5806003.png)
![4-{[(4-fluorophenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5806017.png)


![N-{4-[(2-benzyl-4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B5806036.png)